molecular formula C10H13ClN2O B8178740 3-Amino-1-benzoyl-azetidine HCl

3-Amino-1-benzoyl-azetidine HCl

Cat. No.: B8178740
M. Wt: 212.67 g/mol
InChI Key: PFJMQRKOHSUTJG-UHFFFAOYSA-N
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Description

3-Amino-1-benzoyl-azetidine hydrochloride is a compound belonging to the azetidine class of heterocyclic compounds. Azetidines are four-membered nitrogen-containing rings that exhibit significant ring strain, making them highly reactive and valuable in various chemical applications. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-benzoyl-azetidine hydrochloride typically involves the formation of the azetidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a benzoyl chloride derivative can lead to the formation of the desired azetidine ring . The reaction conditions often include the use of a base such as potassium carbonate and solvents like acetonitrile or methanol .

Industrial Production Methods

Industrial production of 3-Amino-1-benzoyl-azetidine hydrochloride may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-benzoyl-azetidine hydrochloride can undergo various chemical reactions due to the presence of the azetidine ring and functional groups. These reactions include:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-benzoyl-azetidine hydrochloride is unique due to its specific functional groups and the presence of the azetidine ring.

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-9-6-12(7-9)10(13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJMQRKOHSUTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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